(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid . It has a molecular formula of C15H19N3O2S .
Molecular Structure Analysis
The compound has a linear formula of C10H11N3S . The molecular weight is 205.283 . More detailed structural analysis such as NMR or X-ray crystallography data is not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.283 . Other physical and chemical properties such as solubility, stability, and reactivity are not available in the search results.Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Applications
A study by Hafez, Alsalamah, and El-Gazzar (2017) detailed the synthesis of a series of compounds including thiophene and thieno[3,2-d] pyrimidine derivatives. These compounds were evaluated for their antitumor activity against liver, colon, and lung cancer cell lines, with some showing higher activity than doxorubicin, a standard antitumor drug. Additionally, they exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis and Characterization of Heterocyclic Derivatives
Chen and Liu (2019) synthesized a variety of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives and characterized them to understand the influence of structural modifications on their molecular geometry and conformation. These compounds form supramolecular architectures through stacking interactions and hydrogen bonds, highlighting their potential in material science and drug design (Chen & Liu, 2019).
Application in Synthesis of Imide and Schiff's Base Derivatives
Sabry, Flefel, Al-Omar, and Amr (2013) reported the synthesis of a series of compounds starting from thieno[2,3-d]pyrimidine derivatives, showing good antimicrobial activities. This study underscores the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing compounds with potential therapeutic applications (Sabry, Flefel, Al-Omar, & Amr, 2013).
Aldose Reductase Inhibitory Activity
Ogawva, Yamawaki, Matsusita, Nomura, Kador, and Kinoshita (1993) prepared a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety and tested them for aldose reductase inhibitory activity. Some compounds showed potent activity, highlighting their potential in treating complications related to diabetes (Ogawva et al., 1993).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Retinoic‑acid‑receptor‑related orphan nuclear hormone receptor gamma t (RORγt) . RORγt is a critical transcriptional factor of Th17 cells, which play a significant role in the pathogenesis of autoimmune diseases .
Mode of Action
The compound, also known as TTP, acts as an inhibitor of RORγt . It binds to RORγt, repressing the development of Th17 cells . Molecular docking computation suggests that the best binding pocket of TTP to RORγt is located in the hinge region of RORγt .
Biochemical Pathways
The inhibition of RORγt by TTP affects the PI3K/AKTs/mTOR signaling pathway . This pathway is often aberrantly activated in patients with autoimmune diseases due to oncogenic driver alterations . The inhibition of RORγt leads to a decrease in the differentiation and function of Th17 cells, thereby reducing the production of the pro-inflammatory cytokine IL-17A .
Pharmacokinetics
The compound’s effectiveness in a lupus nephritis mice model suggests that it has sufficient bioavailability
Result of Action
The inhibition of RORγt by TTP leads to a decrease in the development of Th17 cells . This results in the amelioration of autoimmune disease manifestations, as observed in a pristane-induced lupus nephritis mice model .
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFHRIOKAMZMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.